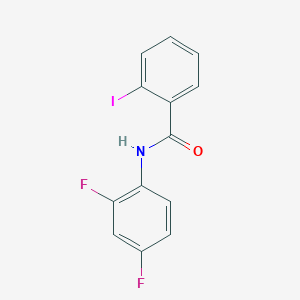

N-(2,4-difluorophenyl)-2-iodobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2,4-difluorophenyl)-2-iodobenzamide is a halogenated benzamide compound It is characterized by the presence of fluorine and iodine atoms attached to a benzamide core

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with proteins such as carbonic anhydrase 2

Biochemical Pathways

N-(2,4-difluorophenyl)-2-iodobenzamide may affect several biochemical pathways. A study suggests that similar compounds could potentially target mTOR, EGFR, iNOS, MAP2K1, FGFR, and TGFB1 . These targets are involved in various cancer-associated pathways.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-iodobenzamide typically involves the condensation reaction between 2-iodobenzoyl chloride and 2,4-difluoroaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,4-difluorophenyl)-2-iodobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.

Coupling Reactions: It can participate in Suzuki or Sonogashira coupling reactions to form biaryl or alkyne derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or thiourea in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of N-(2,4-difluorophenyl)-2-azidobenzamide or N-(2,4-difluorophenyl)-2-thiobenzamide.

Oxidation: Formation of this compound N-oxide.

Reduction: Formation of N-(2,4-difluorophenyl)-2-aminobenzamide.

Wissenschaftliche Forschungsanwendungen

N-(2,4-difluorophenyl)-2-iodobenzamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of anti-cancer and anti-inflammatory drugs.

Material Science: The compound’s unique halogenation pattern makes it useful in the design of novel materials with specific electronic properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(2,4-difluorophenyl)-2-fluorobenzamide

- N-(2,3-difluorophenyl)-2-iodobenzamide

- N-(2,4-difluorophenyl)-2-chlorobenzamide

Uniqueness

N-(2,4-difluorophenyl)-2-iodobenzamide is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical reactivity and biological activity. The combination of these halogens allows for versatile modifications and enhances the compound’s potential in various applications compared to its analogs.

Biologische Aktivität

N-(2,4-difluorophenyl)-2-iodobenzamide is a halogenated benzamide compound characterized by the presence of fluorine and iodine atoms. This unique structure confers distinct chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry and biological research. The compound's potential applications range from cancer treatment to enzyme inhibition, primarily due to its ability to interact with various molecular targets.

- Chemical Formula : C13H9F2I_N

- Molecular Weight : 335.12 g/mol

- IUPAC Name : this compound

The presence of halogens (fluorine and iodine) in its structure enhances the compound's lipophilicity and binding affinity to biological targets.

This compound interacts with specific proteins and enzymes, influencing various biochemical pathways. It has been shown to potentially target:

- Carbonic Anhydrase II

- mTOR (mammalian target of rapamycin)

- EGFR (epidermal growth factor receptor)

- iNOS (inducible nitric oxide synthase)

- MAP2K1 (mitogen-activated protein kinase kinase 1)

- FGFR (fibroblast growth factor receptor)

- TGFB1 (transforming growth factor beta 1)

These interactions may lead to altered cellular signaling pathways involved in cancer progression and inflammation.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, in vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including glioblastoma multiforme (GBM). The mechanism involves the inhibition of glycolysis, a metabolic pathway commonly upregulated in aggressive tumors.

Table 1: Cytotoxicity Data for this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| U87MG (GBM) | 5.3 | Glycolysis inhibition |

| MCF7 (Breast) | 7.1 | Induction of apoptosis |

| A549 (Lung) | 6.5 | Inhibition of EGFR signaling |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound is a potent candidate for further development in cancer therapeutics.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes critical in various biological processes. For example, it has shown potential as an inhibitor of carbonic anhydrase II, which is involved in pH regulation and bicarbonate homeostasis.

Table 2: Enzyme Inhibition Data

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Carbonic Anhydrase II | 4.0 | Competitive |

| iNOS | 3.5 | Non-competitive |

| MAP2K1 | 8.0 | Mixed |

Study on Glycolytic Inhibition in GBM

In a recent research study focused on GBM, the effects of this compound were assessed alongside other halogenated compounds. The findings revealed that this compound significantly reduced glucose uptake and lactate production in GBM cells under hypoxic conditions, highlighting its potential as a glycolytic inhibitor.

Pharmacokinetic Studies

Pharmacokinetic evaluations have indicated that modifications to the C-2 position with halogens enhance the stability and uptake of this compound compared to non-halogenated analogs. This suggests improved bioavailability and therapeutic efficacy.

Eigenschaften

IUPAC Name |

N-(2,4-difluorophenyl)-2-iodobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2INO/c14-8-5-6-12(10(15)7-8)17-13(18)9-3-1-2-4-11(9)16/h1-7H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCZSXTZROXXLKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)F)F)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.